(2S)-2-amino-3-azidopropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-azidopropanoic acid hydrochloride: is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-azidopropanoic acid hydrochloride typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an amino acid derivative, such as (2S)-2-amino-3-chloropropanoic acid, is treated with sodium azide (NaN₃) under controlled conditions to replace the chlorine atom with an azido group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-azidopropanoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, forming new compounds by replacing the azido group with other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for azidation reactions.
Major Products Formed:
Reduction: (2S)-2-amino-3-aminopropanoic acid.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-3-azidopropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its azido group can be transformed into various functional groups, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study protein modifications and interactions. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-azidopropanoic acid hydrochloride involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in biological environments without interfering with native biochemical processes .
Comparison with Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Similar in structure but contains a hydroxyl group (-OH) instead of an azido group.
(2S)-2-amino-3-chloropropanoic acid: Precursor to (2S)-2-amino-3-azidopropanoic acid hydrochloride, contains a chlorine atom instead of an azido group.
Uniqueness: The presence of the azido group in this compound makes it unique compared to its analogs. The azido group provides distinct reactivity, particularly in bioorthogonal chemistry, allowing for specific and selective modifications in complex biological systems .
Properties
CAS No. |
1620171-64-3 |
---|---|
Molecular Formula |
C3H7ClN4O2 |
Molecular Weight |
166.6 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.